molecular formula C8H12O B8541548 4-Vinylcyclohexanone CAS No. 1740-64-3

4-Vinylcyclohexanone

Cat. No. B8541548
M. Wt: 124.18 g/mol
InChI Key: FBOJROOHXLVIEM-UHFFFAOYSA-N
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Patent
US07695777B2

Procedure details

103.3 g of the compound (22), 86.5 g of 98% formic acid and 200 mL of toluene were added to a reactor under nitrogen atmosphere, and stirred under refluxing and heating for 2 hours. After confirming that the reaction had been completed by GC analysis, the reaction mixture was poured into and mixed with 500 mL of brine at 0° C. The mixture was separated into an organic layer and an aqueous layer by standing still, so as to attain extraction to the organic layer. The resulting organic layer was fractionated and washed with brine, followed by drying over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was distilled under reduced pressure to obtain 66.7 g of 4-vinylcyclohexanone (23) as a colorless transparent liquid.
Name
compound ( 22 )
Quantity
103.3 g
Type
reactant
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5][CH2:4]1)=[CH2:2].C(O)=O.C1(C)C=CC=CC=1>[Cl-].[Na+].O>[CH:1]([CH:3]1[CH2:12][CH2:11][C:6](=[O:7])[CH2:5][CH2:4]1)=[CH2:2] |f:3.4.5|

Inputs

Step One
Name
compound ( 22 )
Quantity
103.3 g
Type
reactant
Smiles
C(=C)C1CCC2(OCCO2)CC1
Name
Quantity
86.5 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
heating for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into and
CUSTOM
Type
CUSTOM
Details
The mixture was separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
extraction to the organic layer
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66.7 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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